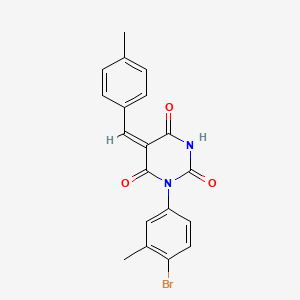![molecular formula C22H16N2O4 B11652652 4-{5-[(E)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B11652652.png)
4-{5-[(E)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]furan-2-yl}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 4-{5-[(E)-(3-metil-5-oxo-1-fenil-1,5-dihidro-4H-pirazol-4-ilideno)metil]furano-2-il}benzoico es un compuesto orgánico complejo que presenta un anillo de pirazol, un anillo de furano y una porción de ácido benzoico.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 4-{5-[(E)-(3-metil-5-oxo-1-fenil-1,5-dihidro-4H-pirazol-4-ilideno)metil]furano-2-il}benzoico típicamente implica reacciones orgánicas de varios pasos. Una ruta común incluye los siguientes pasos:
Formación del anillo de pirazol: Esto se puede lograr haciendo reaccionar hidracina con una dicetona adecuada en condiciones ácidas para formar el núcleo de pirazol.
Condensación aldólica: El derivado de pirazol se somete a una condensación aldólica con un aldehído de furano para formar el compuesto intermedio.
Esterificación e hidrólisis: El intermedio se esterifica y luego se hidroliza para producir el derivado final del ácido benzoico.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar versiones optimizadas de las rutas sintéticas anteriores, con un enfoque en maximizar el rendimiento y la pureza. Técnicas como la química de flujo continuo y el uso de catalizadores pueden mejorar la eficiencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 4-{5-[(E)-(3-metil-5-oxo-1-fenil-1,5-dihidro-4H-pirazol-4-ilideno)metil]furano-2-il}benzoico puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes como el permanganato de potasio o el peróxido de hidrógeno, lo que lleva a la formación de ácidos carboxílicos o cetonas.
Reducción: Las reacciones de reducción utilizando agentes como el borohidruro de sodio pueden convertir los grupos cetona en alcoholes.
Sustitución: Las reacciones de sustitución electrofílica aromática pueden ocurrir en el anillo de benceno, introduciendo varios sustituyentes.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido o básico.
Reducción: Borohidruro de sodio en metanol o etanol.
Sustitución: Halógenos (por ejemplo, bromo) en presencia de un catalizador ácido de Lewis.
Productos principales
Oxidación: Ácidos carboxílicos, cetonas.
Reducción: Alcoholes.
Sustitución: Derivados halogenados, compuestos nitro.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se utiliza como bloque de construcción para sintetizar moléculas más complejas. Su estructura única permite diversas modificaciones químicas, lo que lo hace valioso en la síntesis orgánica.
Biología
En la investigación biológica, los derivados de este compuesto se estudian por su potencial como inhibidores enzimáticos o moduladores de receptores. El anillo de pirazol es conocido por su bioactividad, que se puede aprovechar en el diseño de fármacos.
Medicina
Medicinalmente, este compuesto y sus derivados se exploran por sus propiedades antiinflamatorias, anticancerígenas y antimicrobianas. La presencia de múltiples grupos funcionales permite interacciones con varios objetivos biológicos.
Industria
En el sector industrial, este compuesto se puede utilizar en el desarrollo de nuevos materiales, como polímeros y recubrimientos, debido a su estabilidad y reactividad.
Mecanismo De Acción
El mecanismo de acción del ácido 4-{5-[(E)-(3-metil-5-oxo-1-fenil-1,5-dihidro-4H-pirazol-4-ilideno)metil]furano-2-il}benzoico implica su interacción con objetivos moleculares específicos. El anillo de pirazol puede unirse a enzimas o receptores, inhibiendo su actividad. Esta interacción puede interrumpir las vías biológicas, lo que lleva a efectos terapéuticos.
Comparación Con Compuestos Similares
Compuestos similares
Ácido 4-{5-[(E)-(3-metil-5-oxo-1-fenil-1,5-dihidro-4H-pirazol-4-ilideno)metil]furano-2-il}benzoico: Único debido a la combinación de porciones de pirazol, furano y ácido benzoico.
Derivados del ácido 4-{5-[(E)-(3-metil-5-oxo-1-fenil-1,5-dihidro-4H-pirazol-4-ilideno)metil]furano-2-il}benzoico: Las variaciones en los sustituyentes en el anillo de benceno o el anillo de pirazol pueden conducir a diferentes actividades biológicas.
Singularidad
La singularidad del ácido 4-{5-[(E)-(3-metil-5-oxo-1-fenil-1,5-dihidro-4H-pirazol-4-ilideno)metil]furano-2-il}benzoico radica en su estructura multifuncional, que permite diversas reacciones químicas e interacciones biológicas. Esto lo convierte en un compuesto versátil tanto en aplicaciones de investigación como industriales.
Propiedades
Fórmula molecular |
C22H16N2O4 |
|---|---|
Peso molecular |
372.4 g/mol |
Nombre IUPAC |
4-[5-[(E)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]furan-2-yl]benzoic acid |
InChI |
InChI=1S/C22H16N2O4/c1-14-19(21(25)24(23-14)17-5-3-2-4-6-17)13-18-11-12-20(28-18)15-7-9-16(10-8-15)22(26)27/h2-13H,1H3,(H,26,27)/b19-13+ |
Clave InChI |
GUDOENKDQFFNED-CPNJWEJPSA-N |
SMILES isomérico |
CC\1=NN(C(=O)/C1=C/C2=CC=C(O2)C3=CC=C(C=C3)C(=O)O)C4=CC=CC=C4 |
SMILES canónico |
CC1=NN(C(=O)C1=CC2=CC=C(O2)C3=CC=C(C=C3)C(=O)O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B11652569.png)
![5-bromo-2-methoxy-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide](/img/structure/B11652574.png)
![Propan-2-yl 5-[(6-bromo-2-methoxynaphthalen-1-yl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B11652578.png)
![2-[4-(2-Hydroxyethyl)-1-piperazinyl]-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11652582.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4,5-dihydro-3H-1-benzazepin-2-amine](/img/structure/B11652586.png)
![(6Z)-2-cyclohexyl-5-imino-6-({5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11652588.png)

![3-(4-methoxyphenyl)-6-[(E)-phenyldiazenyl]-3,4-dihydro-2H-1,3-benzoxazine](/img/structure/B11652610.png)
![3-[(2E,5E)-4-Oxo-2-{2-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazin-1-ylidene}-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-2-one](/img/structure/B11652611.png)
![4-hydroxy-3-methoxy-N-[(5E)-4-oxo-5-(2-oxo-1H-indol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide](/img/structure/B11652615.png)
![(5E)-3-[4-Oxo-4-(1-pyrrolidinyl)butyl]-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11652621.png)
![3-chloro-N-[(1Z)-4,4,5,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline](/img/structure/B11652623.png)

![6-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11652630.png)
